molecular formula C16H18FN3O2S B2424755 2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-86-3

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2424755
CAS RN: 2034294-86-3
M. Wt: 335.4
InChI Key: VWIICBBTOZTICY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthetic Approaches and Derivatives
Pyrazole derivatives have been synthesized through various methods, demonstrating the chemical versatility of these compounds. For instance, a series of 1H-pyrazole derivatives containing an aryl sulfonate moiety were synthesized via a cyclo-condensation reaction, highlighting the feasibility of incorporating functional groups for specific biological activities (Kendre et al., 2013). Similar synthetic strategies have been employed to generate novel heterocyclic compounds with potential antibacterial properties (Azab et al., 2013).

Antibacterial and Antifungal Properties
Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives. For example, certain newly synthesized compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Kendre et al., 2013; Darwish et al., 2014). These findings underscore the potential of pyrazole derivatives as templates for developing new antimicrobial agents.

Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives have been investigated, with some compounds showing potent activity. This is attributed to their interaction with specific enzymes associated with inflammatory processes, such as Cyclooxygenase-2 (COX-2) (Singh et al., 2004). The selective inhibition of COX-2 by these compounds offers a pathway to developing new anti-inflammatory drugs.

properties

IUPAC Name

2-cyclopropyl-5-(4-fluoro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-8-13(17)4-5-16(11)23(21,22)19-6-7-20-14(10-19)9-15(18-20)12-2-3-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIICBBTOZTICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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